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Compound Name: 1-Methylbenzoimidazol-5-amine

Cat. No.: B077689

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-
Methylbenzoimidazol-5-amine

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its
presence in numerous biologically active compounds. This guide provides a comprehensive
analysis of 1-Methylbenzoimidazol-5-amine, a derivative with significant potential, particularly
in oncology research. We bridge the gap between computational prediction and empirical
validation, offering researchers, scientists, and drug development professionals a detailed
examination of this molecule's synthesis, physicochemical characteristics, and mechanistic
implications. By juxtaposing theoretical models with experimental data, this document aims to
provide a robust framework for future research and application.

Introduction and Significance

1-Methylbenzoimidazol-5-amine, also known as 5-amino-1-methyl-1H-benzimidazole, is a
heterocyclic aromatic amine belonging to the benzimidazole class of compounds. The
benzimidazole core is a privileged structure in drug discovery, forming the backbone of various
commercial drugs and clinical candidates.[1][2] These molecules are bioisosteres of natural
nucleotides, allowing them to interact readily with biological macromolecules.[1]

Derivatives of benzimidazole are known to possess a wide array of biological properties, with
anti-cancer activity being one of the most prominent.[3][4] The introduction of substituents onto
the benzimidazole ring system profoundly affects the molecule's electronic charge distribution
and, consequently, its biological activity.[3][4] 1-Methylbenzoimidazol-5-amine has been
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identified as a potential anti-tumour agent, with its mechanism of action likely related to
intercalative interactions with nuclear DNA.[3][4] This guide offers an in-depth exploration of its
properties, providing a critical comparison between data derived from experimental techniques
and predictions from computational modeling.

Synthesis and Structural Verification

The synthesis of 1-Methylbenzoimidazol-5-amine typically involves a multi-step process
starting from a substituted nitroaniline. A representative pathway includes the nucleophilic
substitution of a chloro group with methylamine, followed by reduction of the ortho-nitro group
and subsequent cyclization to form the 1-methyl-5-nitrobenzimidazole intermediate. The final
step is the reduction of the remaining nitro group to yield the target amine.[4]

The definitive structure of 1-Methylbenzoimidazol-5-amine has been elucidated by single-
crystal X-ray diffraction, providing precise, experimentally-derived data on its three-dimensional
geometry, bond lengths, and angles.[3][4]
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Caption: A representative synthetic workflow for 1-Methylbenzoimidazol-5-amine.

Experimentally Determined Properties

The empirical characterization of a compound is fundamental to confirming its identity and
understanding its behavior. The following data has been established for 1-
Methylbenzoimidazol-5-amine through various analytical techniques.

Physicochemical and Crystallographic Data

A summary of the core physical and structural properties is presented below. This data is
critical for material handling, formulation, and structural biology studies.
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Property Experimental Value Source

Molecular Formula CsHoN3 [31[5]

Molecular Weight 147.18 g/mol [31[5]

Appearance Solid (Crystalline) [3]

Crystal System Monoclinic [3114]

Space Group P21/n [4]

Unit Cell Dimensions a=59128A,b=882154 ¢ [3114]
=14.8418 A

3 =100.129° [3114]

Cell Volume (V) 762.08 A3 [3][4]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its functional groups
and electronic environment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact
molecule are not widely published, predictions based on related structures are highly
informative. The *H NMR spectrum is expected to show distinct signals for the methyl
protons (a singlet around 3.7-3.9 ppm), the amine protons (a broad singlet), and three
distinct aromatic protons on the benzene ring, exhibiting characteristic splitting patterns
(doublets and doublet of doublets). The 13C NMR would show eight unique carbon signals,
including the methyl carbon, five aromatic CH carbons, and two quaternary carbons within
the heterocyclic ring system.[6][7]

e Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands
corresponding to its functional groups. Key expected vibrations include N-H stretching from
the primary amine (typically two bands in the 3300-3500 cm~? region), aromatic C-H
stretching (above 3000 cm~1), aliphatic C-H stretching from the methyl group (below 3000
cm~1), C=N and aromatic C=C stretching vibrations (1400-1620 cm~1), and N-H bending
(around 1600 cm~2).[8][9]
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e Mass Spectrometry (MS): Electron impact mass spectrometry would show a prominent
molecular ion peak (M*) at an m/z ratio of 147, corresponding to the molecular weight of the
compound.[10] Common fragmentation patterns for benzimidazoles involve the sequential
loss of hydrogen cyanide (HCN) from the imidazole ring.[10]

Experimental Protocol: *H NMR Spectrum Acquisition

This protocol outlines the standardized procedure for obtaining a high-resolution proton NMR
spectrum, ensuring data integrity and reproducibility.

Objective: To obtain a high-resolution *H NMR spectrum of 1-Methylbenzoimidazol-5-amine
for structural confirmation.

Materials:

e 1-Methylbenzoimidazol-5-amine sample (5-10 mg)

Deuterated solvent (e.g., DMSO-de or CDCI3)

NMR tube (5 mm, high precision)

NMR Spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) internal standard (if not present in solvent)
Methodology:
e Sample Preparation:

o Rationale: Proper dissolution is crucial for obtaining sharp, well-resolved signals. The
choice of deuterated solvent is critical; DMSO-ds is often suitable for benzimidazoles due
to its high polarity.

o Accurately weigh 5-10 mg of the sample and transfer it into a clean, dry vial.
o Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-ds).

o Gently vortex or sonicate the vial until the sample is completely dissolved.
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o Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

e Spectrometer Setup & Tuning:

o Rationale: The spectrometer must be locked onto the deuterium signal of the solvent and
shimmed to create a homogeneous magnetic field, which is essential for high resolution.

o Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
o Lock the spectrometer onto the deuterium frequency of the solvent.

o Initiate an automated or manual shimming procedure to optimize the magnetic field
homogeneity. A well-shimmed magnet minimizes peak broadening and distortion.

e Acquisition of Spectrum:

o Rationale: Standard pulse programs are used to excite the protons and record their
relaxation. Key parameters like acquisition time and number of scans are adjusted to
achieve a good signal-to-noise ratio.

o Load a standard 1D proton acquisition experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

[e]

Initiate the acquisition.
o Data Processing:

o Rationale: Raw data (Free Induction Decay) is converted into a readable spectrum
through mathematical operations.

o Apply a Fourier Transform to the acquired FID.

o Phase-correct the spectrum manually to ensure all peaks have a pure absorption
lineshape.
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o Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual
solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

o Integrate the peaks to determine the relative ratios of protons.

o Analyze the splitting patterns (multiplicity) and coupling constants to deduce the
connectivity of the atoms.

Theoretical Properties and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools
to predict molecular properties from first principles.[2][11] These theoretical insights
complement experimental data, helping to rationalize observed behaviors and guide further
research.

Molecular Geometry and Electronic Structure

o Optimized Geometry: DFT calculations can predict the lowest-energy conformation of the
molecule, including bond lengths and angles. For 1-Methylbenzoimidazol-5-amine, these
calculations confirm the experimental finding that the benzimidazole ring system is highly
planar.[3][4] Theoretical models also support the slight displacement of the methyl and amino
substituents from the ring plane.[3][4]

» Electronic Properties: A key insight from both theoretical and experimental studies is the
electronic influence of the amino group. The lone pair of electrons on the amino nitrogen
atom is involved in conjugation with the aromatic 1t-system.[3][4] This delocalization
significantly affects the charge distribution across the heterocycle, which is a critical factor in
its ability to bind to biological targets.[4] Computational methods can visualize this through
electrostatic potential (ESP) maps, identifying electron-rich and electron-poor regions that
are key to intermolecular interactions.
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Experimental Validation
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Caption: Workflow for comparing theoretical predictions with experimental data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding chemical reactivity and electronic transitions.[2] The
energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic
stability and reactivity. A smaller gap suggests the molecule is more polarizable and more
reactive. For 1-Methylbenzoimidazol-5-amine, the electron-donating amino group raises the
HOMO energy level, narrowing the HOMO-LUMO gap and influencing its charge-transfer
capabilities, which are relevant for processes like DNA intercalation.

Relevance and Applications in Drug Development

The structural and electronic features of 1-Methylbenzoimidazol-5-amine make it a molecule
of significant interest in medicinal chemistry.
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e Mechanism of Action: The planar benzimidazole core is well-suited for intercalation, a
process where a molecule inserts itself between the base pairs of a DNA double helix. This
can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The
substituents play a crucial role; the amino group's ability to donate electrons and participate
in hydrogen bonding, along with the methyl group's steric and electronic influence,
modulates the overall binding energy of the molecule with DNA.[3][4]

o Computational Drug Design: Modern drug discovery heavily relies on computational
techniques. Molecular docking studies can simulate the binding of 1-Methylbenzoimidazol-
5-amine to the active sites of target proteins, such as kinases or polymerases.[12] These
simulations, guided by an accurate understanding of the molecule's theoretical properties
(like its electrostatic potential), can predict binding affinity and selectivity, accelerating the
design of more potent and specific inhibitors.[12]
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Caption: Conceptual diagram of DNA intercalation by a planar molecule.

Conclusion

1-Methylbenzoimidazol-5-amine serves as an exemplary case study in modern chemical
research, where theoretical predictions and experimental validations are not separate
disciplines but rather intertwined components of a holistic investigation. Experimental data from
X-ray crystallography and spectroscopy provide the ground truth of the molecule's structure
and behavior. Simultaneously, computational models offer a deeper understanding of the
electronic forces that govern these properties. This synergy confirms the planarity of the
benzimidazole core, the electronic impact of its amino and methyl substituents, and provides a
mechanistic basis for its potential as a DNA-intercalating anti-tumour agent. The detailed
characterization presented in this guide provides a solid foundation for its further development
and application in medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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